[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
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Overview
Description
1-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is a complex organic compound that features a combination of heterocyclic structures, including pyrazole, thiophene, pyridine, and piperazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the bromothiophene and pyrazole rings, followed by their functionalization and coupling with the piperazine and pyridine moieties.
Bromothiophene Synthesis: The bromothiophene ring can be synthesized through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Pyrazole Formation: The pyrazole ring is formed by the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the bromothiophene and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Bromothiophen-2-yl)-1H-pyrazole
- 2-Bromo-1-(5-bromothiophen-2-yl)ethanone
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
Uniqueness
1-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H20BrN5OS |
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Molecular Weight |
446.4 g/mol |
IUPAC Name |
[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H20BrN5OS/c20-18-5-4-17(27-18)15-13-16(23-22-15)19(26)25-11-9-24(10-12-25)8-6-14-3-1-2-7-21-14/h1-5,7,13H,6,8-12H2,(H,22,23) |
InChI Key |
LLYYWDIBYRIPDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=NNC(=C3)C4=CC=C(S4)Br |
Origin of Product |
United States |
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